molecular formula C11H9N3O3 B1173557 N-(4-nitrophenyl)-2-pyridinamine 1-oxide

N-(4-nitrophenyl)-2-pyridinamine 1-oxide

Cat. No.: B1173557
M. Wt: 231.211
InChI Key: WULAHRBRTKNYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-pyridinamine 1-oxide is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This molecule features a pyridine ring, an N-oxide functional group, and a 4-nitrophenyl substituent, a structure that suggests its utility in various research applications. Compounds with N-oxide and nitrophenyl groups are of significant interest in medicinal chemistry and materials science . The N-oxide moiety can influence the electronic properties and hydrogen bonding capacity of the molecule, while the nitrophenyl group can act as an electron acceptor, making this compound a potential building block in the synthesis of more complex molecules or in the development of organic materials . Researchers value this compound for its potential use as an intermediate in heterocyclic synthesis and metal-catalyzed cross-coupling reactions . As a handling note, similar N-oxide compounds are known to be toxic if swallowed, may cause skin and eye irritation, and can irritate the respiratory airways . Appropriate personal protective equipment, including lab coats, gloves, and safety goggles, should be worn, and the compound should be used only in a chemical fume hood . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.211

IUPAC Name

1-hydroxy-N-(4-nitrophenyl)pyridin-2-imine

InChI

InChI=1S/C11H9N3O3/c15-13-8-2-1-3-11(13)12-9-4-6-10(7-5-9)14(16)17/h1-8,15H

InChI Key

WULAHRBRTKNYIG-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=CC=C(C=C2)[N+](=O)[O-])N(C=C1)O

Origin of Product

United States

Synthetic Methodologies for N Substituted Pyridinamine N Oxides

Classical Oxidation Approaches for N-Oxide Formation

The conversion of a pyridine (B92270) derivative to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. researchgate.net The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, activating it for various subsequent reactions. researchgate.net Several classical and modern oxidative methods are employed for this purpose.

Peroxycarboxylic acids (peracids) are among the most common and effective reagents for the N-oxidation of pyridines. arkat-usa.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used due to their effectiveness under mild conditions. researchgate.net Other peracids used for this transformation include peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, and monoperphthalic acid. arkat-usa.orgorgsyn.org The reaction mechanism involves the electrophilic attack of the peracid's outer oxygen atom on the nucleophilic pyridine nitrogen.

Table 1: Common Peracid Reagents for Pyridine N-Oxidation

Peracid Reagent Typical Conditions Reference
m-Chloroperoxybenzoic acid (m-CPBA) Inert solvent (e.g., CH₂Cl₂), room temp. arkat-usa.org
Peracetic Acid (H₂O₂/AcOH) Acetic acid solvent, elevated temp. arkat-usa.org

To achieve higher efficiency and selectivity, transition metal catalysts are often employed in conjunction with milder oxidants like hydrogen peroxide (H₂O₂). arkat-usa.org These methods are often greener and more atom-economical.

H₂O₂/Methyltrioxorhenium (MTO): Methyltrioxorhenium (MTO, MeReO₃) is a highly effective catalyst for the N-oxidation of pyridines using aqueous hydrogen peroxide. arkat-usa.org The system is known for its high yields, even with electron-deficient pyridines, and operates under mild conditions, typically at room temperature. arkat-usa.orgthieme-connect.com Catalytic amounts of MTO (as low as 0.2-0.5 mol%) are generally sufficient. arkat-usa.org

H₂O₂/Manganese Porphyrin: Manganese porphyrin complexes act as biomimetic catalysts that mimic the function of cytochrome P450 enzymes. researchgate.net These catalysts, such as manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl], can activate H₂O₂ to form a high-valent manganese-oxo species which then transfers an oxygen atom to the pyridine nitrogen. arkat-usa.orgresearchgate.net This method is part of a broader class of oxidations catalyzed by metallo-organic agents. scribd.com

Besides peracids and metal-catalyzed H₂O₂, other peroxide-based reagents are also utilized. Dimethyldioxirane (DMD) and bis(trimethylsilyl)peroxide (BTSP) are effective oxygen sources for pyridine oxidation. arkat-usa.org Oxaziridines represent another class of neutral, electrophilic oxidizing agents that can convert pyridines to their N-oxides under mild conditions. arkat-usa.org Additionally, the urea-hydrogen peroxide adduct (UHP) offers a stable, inexpensive, and easy-to-handle solid oxidant for generating N-oxides. organic-chemistry.org

Ring Transformation and Cycloaddition Routes to Pyridine N-Oxide Frameworks

While direct oxidation of a pre-formed pyridine ring is most common, the pyridine N-oxide framework can also be constructed through ring transformation or cycloaddition reactions. arkat-usa.org For instance, certain isoxazole derivatives can undergo ring transformations to yield pyridine N-oxides. arkat-usa.org These routes are generally less direct for synthesizing simple substituted pyridine N-oxides like N-(4-nitrophenyl)-2-pyridinamine 1-oxide compared to the oxidation of the corresponding pyridine. Cycloaddition reactions can also be employed to build the heterocyclic ring system. scribd.com

N-Alkylation and N-Arylation Strategies for Pyridinamine Formation

The formation of the C-N bond between the pyridine ring and the 4-nitroaniline moiety is a critical step. This can be achieved through several N-arylation strategies, typically involving nucleophilic substitution or transition-metal-catalyzed cross-coupling.

One major pathway involves the reaction of an activated pyridine N-oxide with an amine. For example, pyridine N-oxides can be converted into 2-aminopyridines in a one-pot process. semanticscholar.org This can be accomplished using activating agents like tosyl anhydride (Ts₂O) with tert-butylamine, followed by deprotection, or by using phosphonium salts like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to activate the N-oxide for regioselective attack by an amine nucleophile. semanticscholar.orgnih.gov Another method involves the reaction of pyridine N-oxides with activated isocyanides, which can furnish 2-aminopyridines, even those bearing strongly electron-withdrawing groups like a nitro group. nih.govacs.org

Alternatively, palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. Direct arylation of pyridine N-oxides with aryl halides or triflates can be used to form 2-aryl pyridine N-oxides, which can then be further functionalized. semanticscholar.orgresearchgate.netnih.gov A related approach is the Buchwald-Hartwig amination, which could couple a 2-halopyridine N-oxide with 4-nitroaniline.

Table 2: Selected N-Arylation Strategies for Pyridinamine Synthesis

Reaction Type Reagents & Conditions Result Reference
Activated Amination Pyridine N-oxide, Ts₂O, t-BuNH₂, then TFA 2-Aminopyridine (B139424) semanticscholar.org
Activated Amination Pyridine N-oxide, PyBroP, Amine 2-Aminopyridine nih.gov
Isocyanide Reaction Pyridine N-oxide, Benzyl isocyanide, TMSOTf N-Benzyl-2-aminopyridine nih.govacs.org

Advanced Synthetic Techniques: Microreactor Applications for N-Oxidation

The use of microreactors, or continuous flow chemistry, has emerged as a superior alternative to traditional batch processes for N-oxidation, particularly when using potentially hazardous reagents like peroxides. bme.hu Industrial-scale N-oxidation reactions are often limited by safety concerns related to the exothermic nature of the reaction and the potential for catalyzed decomposition of oxidants. semanticscholar.org

Microreactors offer significant advantages, including superior heat and mass transfer, precise temperature control, and enhanced safety due to the small reaction volume. bme.husemanticscholar.org This technology allows for reactions to be run under more aggressive conditions (higher temperatures and pressures) than would be safe in a batch reactor, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org

A common setup involves a packed-bed microreactor containing a heterogeneous catalyst, such as titanium silicalite (TS-1), with a continuous flow of the pyridine substrate and H₂O₂. organic-chemistry.orgpeeref.comresearchgate.net This approach has been shown to be a safer, greener, and more efficient process, achieving yields of up to 99% for various pyridine N-oxides and maintaining catalyst activity for extended periods of continuous operation. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Batch vs. Microreactor N-Oxidation

Parameter Batch Reactor Microreactor Reference
Safety Higher risk of thermal runaway Inherently safer due to small volume bme.husemanticscholar.org
Heat Transfer Limited by surface-area-to-volume ratio Excellent bme.hu
Reaction Time Often hours Can be reduced to minutes bme.huorganic-chemistry.org
Scalability Problematic Straightforward (scaling out) organic-chemistry.org

| Typical System | Large stirred vessel | Packed-bed with TS-1 catalyst and H₂O₂ | organic-chemistry.orgresearchgate.net |

Exploration of Novel Synthetic Protocols for this compound and its Derivatives

The synthesis of N-aryl-2-pyridinamine 1-oxides, including the target compound this compound, represents a significant area of research in heterocyclic chemistry. These compounds are valuable intermediates for the synthesis of various biologically active molecules and functional materials. semanticscholar.org Novel synthetic protocols are continually being explored to improve efficiency, yield, and substrate scope, and to allow for the introduction of diverse functional groups. Methodologies often leverage the unique reactivity of the pyridine N-oxide moiety, which activates the pyridine ring for nucleophilic substitution, particularly at the C2 and C4 positions. wikipedia.orgscripps.edu

One prominent strategy involves the direct C-H amination of pyridine N-oxides. This approach is highly atom-economical and avoids the pre-functionalization of the pyridine ring. A notable method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides involves their reaction with activated isocyanides. nih.govnih.gov This process facilitates the formation of 2-aminopyridines even when the pyridine ring bears strongly electron-withdrawing substituents, such as a nitro group. nih.gov While this method ultimately yields the deoxygenated 2-aminopyridine, the N-formylaminopyridine N-oxide is a key intermediate, suggesting a pathway that could be adapted to isolate the N-oxide product.

Another powerful and modern approach is the transition metal-catalyzed cross-coupling reaction. Palladium-catalyzed direct arylation, for instance, has been successfully used to form 2-aryl pyridine N-oxides from pyridine N-oxides and aryl triflates or aryl bromides. semanticscholar.org Adapting this methodology for N-arylation, where an amine is coupled with a functionalized pyridine N-oxide, presents a viable route. For example, a Buchwald-Hartwig-type amination could be envisioned, coupling 2-halopyridine 1-oxide with 4-nitroaniline in the presence of a suitable palladium catalyst and ligand system. A similar palladium-catalyzed coupling has been demonstrated in the synthesis of N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine, where a chloro-pyrimidine was coupled with 2-methyl-4-nitroaniline, showcasing the feasibility of such C-N bond formations. chemicalbook.com

The general synthetic pathway to N-substituted pyridinamine N-oxides can be conceptualized through two main routes:

Route A: Oxidation of a pre-formed N-aryl-2-pyridinamine. This involves first synthesizing N-(4-nitrophenyl)-2-pyridinamine and then performing a selective N-oxidation of the pyridine nitrogen. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Care must be taken to avoid side reactions, especially with the electron-rich aminopyridine system.

Route B: Nucleophilic aromatic substitution (SNAr) on a functionalized pyridine 1-oxide. This involves reacting a suitable 2-substituted pyridine 1-oxide, such as 2-chloropyridine (B119429) 1-oxide, with 4-nitroaniline. The N-oxide group activates the C2 position for nucleophilic attack, facilitating the displacement of the leaving group by the amine.

The exploration of these routes for this compound and its derivatives allows for the synthesis of a range of compounds with varied substitution patterns. The choice of protocol often depends on the availability of starting materials and the desired functional group tolerance.

Detailed Research Findings

Recent studies have focused on developing practical and efficient one-pot syntheses. For example, a method for converting pyridine N-oxides directly to 2-aminopyridines using t-butylamine and trifluoromethanesulfonic anhydride (Tf2O) or tosyl anhydride (Ts2O) has been reported. semanticscholar.org While the final product in this sequence is the deoxygenated aminopyridine, the mechanism proceeds through an activated N-oxide intermediate that is attacked by the amine. This highlights a potential pathway where modification of reaction conditions could lead to the isolation of the N-substituted pyridinamine N-oxide.

Research into the reaction of pyridine N-oxides with isocyanides in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) has yielded significant results for structurally related compounds. nih.gov The reaction proceeds through an imidate intermediate, which rearranges and is subsequently hydrolyzed to the 2-aminopyridine derivative. The conditions are mild enough to tolerate a variety of functional groups. The table below summarizes the synthesis of a derivative, N-(4-chlorophenyl)-4-nitropyridin-2-amine, using this methodology, which provides a model for the synthesis of the title compound.

Reactant 1 (Pyridine N-oxide)Reactant 2 (Isocyanide)Key ReagentsProductYield (%)Reference
4-Nitropyridine (B72724) 1-oxide1-Chloro-4-isocyanobenzeneTMSOTf, MeCN/DMFN-(4-Chlorophenyl)-4-nitropyridin-2-amine67 nih.gov

This reaction demonstrates the successful amination of a pyridine N-oxide ring that is heavily substituted with an electron-withdrawing group. By analogy, reacting 4-nitropyridine 1-oxide with 1-isocyano-4-nitrobenzene could potentially yield a derivative of the target compound, although the electronic effects of the second nitro group would need to be considered.

Furthermore, palladium-catalyzed C-N cross-coupling reactions offer a versatile and highly adaptable strategy. The reaction conditions for a similar coupling are detailed below, illustrating a robust protocol for forming C-N bonds with nitroanilines.

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
4-(Pyridin-3-yl)-2-chloropyrimidine2-Methyl-4-nitroanilinePd2(dba)3XantphosCs2CO31,4-Dioxane10062 chemicalbook.com

This protocol could be directly adapted for the synthesis of this compound by replacing the chloropyrimidine with 2-chloropyridine 1-oxide and the substituted aniline with 4-nitroaniline. The choice of ligand (e.g., Xantphos) and base (e.g., cesium carbonate) is critical for achieving high yields and preventing side reactions. chemicalbook.com

Elucidation of Reaction Mechanisms and Chemical Transformations

Nucleophilic Reactivity of Pyridine (B92270) N-Oxides

Pyridine N-oxides exhibit enhanced reactivity towards both electrophiles and nucleophiles compared to their parent pyridines. scripps.edu The N-O moiety can act as both an electron-donating and electron-withdrawing group, which facilitates reactions at various positions on the pyridine ring. arkat-usa.org The oxygen atom can attack an electrophile, leading to subsequent nucleophilic addition at the 2- or 4-positions. scripps.edu Furthermore, the nucleophilic character of the oxygen atom in pyridine N-oxides is greater than that of the nitrogen atom in corresponding pyridines, a factor that influences their catalytic activity. acs.org

Mechanistic Investigations of Nucleophilic Substitution on Activated Pyridine N-Oxide Derivatives (e.g., 3-bromo-4-nitropyridine (B1272033) N-oxide)

Activated pyridine N-oxide derivatives, such as 3-bromo-4-nitropyridine N-oxide, are key substrates for investigating nucleophilic substitution reactions. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

Studies have shown that 3-bromo-4-nitropyridine N-oxide reacts with various nucleophiles at the β-position (C-3) of the pyridine nucleus. oup.com For instance, its reaction with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate leads to the displacement of the bromide to form the corresponding 3-substituted-4-nitropyridine N-oxides. oup.com

Interestingly, the reaction of 3-bromo-4-nitropyridine with amines can lead to not only the expected nucleophilic substitution product but also an unexpected product resulting from nitro-group migration. clockss.org This rearrangement is particularly observed in polar aprotic solvents. clockss.org The mechanism of this nitro-group migration has been a subject of investigation, with suggestions that it may proceed through a three-membered-ring intermediate in related systems. clockss.org In the case of 3-nitropyridines, the migration of the nitro group from the nitrogen to the β-carbon has been proposed to occur via a acs.orgnih.gov sigmatropic shift. ntnu.no

The reaction of 3-bromo-4-nitroquinoline 1-oxide with various amino compounds has also been studied, leading to 3-amino-4-nitro-quinoline 1-oxides which can undergo further intramolecular cyclization. researchgate.net

ReactantNucleophileProduct(s)Key FindingsReference
3-bromo-4-nitropyridine N-oxideDiethyl sodiomalonate3-bis-(ethoxycarbonyl)methyl-4-nitropyridine N-oxideDemonstrates nucleophilic substitution at the C-3 position. oup.com
3-bromo-4-nitropyridine N-oxideEthyl sodiocyanoacetate3-cyano(ethoxycarbonyl)methyl-4-nitropyridine N-oxideFurther example of β-position substitution. oup.com
3-bromo-4-nitropyridineAmineExpected substitution product and nitro-group migration productNitro-group migration is observed in polar aprotic solvents. clockss.org

Kinetics and Mechanistic Pathways in Aminolysis Reactions Involving Nitrophenyl Esters

The kinetics of aminolysis reactions involving nitrophenyl esters provide valuable insights into the mechanistic pathways of nucleophilic substitution. These studies often reveal the formation of tetrahedral intermediates and the factors influencing the rate-determining step.

Kinetic studies on the aminolysis of various nitrophenyl esters, such as phenyl 4-nitrophenyl thionocarbonate and methyl 4-nitrophenyl carbonate, with secondary alicyclic amines have been conducted. nih.govresearchgate.net For many of these reactions, the Brønsted-type plots (logarithm of the rate constant versus the pKa of the amine) are biphasic. researchgate.netnih.gov This curvature is indicative of a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate (T+/-), with a change in the rate-determining step depending on the basicity of the amine. researchgate.netnih.gov

For highly basic amines, the breakdown of the tetrahedral intermediate to products is often the rate-determining step, while for less basic amines, the initial nucleophilic attack (formation of T+/-) is rate-limiting. nih.govresearchgate.net The nature of the electrophilic center (e.g., C=O vs. C=S) and the leaving group also significantly influences the reaction mechanism and reactivity. nih.govrsc.org For instance, changing the electrophilic center from a carbonyl to a thiocarbonyl can stabilize the tetrahedral intermediate, favoring a stepwise mechanism over a concerted one. nih.gov

The aminolysis of methyl 4-nitrophenyl thionocarbonate shows non-linear plots of the observed rate coefficient versus amine concentration, suggesting a mechanism involving two intermediates: the zwitterionic tetrahedral intermediate and its deprotonated form. nih.gov In contrast, the aminolysis of phenyl 4-nitrophenyl thionocarbonate generally yields linear plots, indicating a simpler rate-limiting formation of the tetrahedral intermediate. nih.gov

SubstrateNucleophile SeriesKey Mechanistic FeatureEvidenceReference
Methyl 4-nitrophenyl carbonateSecondary alicyclic aminesStepwise mechanism with a change in the rate-determining step.Biphasic Brønsted-type plot (β1 = 0.3, β2 = 1.0). researchgate.net
Phenyl 4-nitrophenyl thionocarbonateSecondary alicyclic aminesRate-limiting formation of a tetrahedral intermediate.Linear Brønsted-type plot (β = 0.25). nih.gov
O-phenyl O-(2,4-dinitrophenyl) thiocarbonateSecondary alicyclic amines & PyridinesStepwise mechanism via a zwitterionic tetrahedral intermediate.Biphasic Brønsted-type plots. nih.gov

Deoxygenation Mechanisms of N-Oxides

The deoxygenation of pyridine N-oxides to their corresponding pyridines is a fundamental transformation in heterocyclic chemistry. This process can be achieved through various mechanisms, broadly categorized as reductive cleavage or oxidant-mediated pathways.

Reductive Cleavage of the N-O Bond

The reductive cleavage of the N-O bond in pyridine N-oxides is a common method for their deoxygenation. This can be accomplished using a variety of reducing agents.

Trivalent phosphorus compounds are classic reagents for this transformation, where the phosphorus atom donates its lone pair of electrons to the oxygen, and the formation of a strong P=O bond drives the reaction to completion. chemtube3d.com

More recently, metal-free reduction methods have been developed. For instance, neutral organic super-electron donors can be used for the reductive cleavage of N-O bonds under mild conditions. organic-chemistry.org The mechanism involves an initial single-electron transfer (SET) from the donor to the N-oxide, initiating the N-O bond cleavage to form a radical intermediate, which is then further reduced and protonated to yield the pyridine. organic-chemistry.org

Photocatalytic methods have also emerged as powerful tools for N-O bond deoxygenation. Rhenium complexes, for example, can photocatalytically deoxygenate pyridine N-oxides. nih.govrsc.org These systems can operate under ambient conditions and are capable of reducing N-O bonds with a wide range of reduction potentials. nih.govrsc.org Another possible pathway in some reactions involves the reductive cleavage of the N–O bond in N-alkoxypyridinium intermediates. acs.org

Oxidant-Mediated Deoxygenation Processes (e.g., Dioxirane (B86890), Oxorhenium(V) Catalysts)

Paradoxically, deoxygenation can also be mediated by certain oxidizing systems, often involving a transfer of the oxygen atom to another species.

Dioxiranes , which are powerful oxidants, can be used in organic synthesis. iupac.orgorganicchemistrydata.org While they are typically used for epoxidations and other oxygen transfer reactions, the conversion of pyridine to pyridine N-oxide by an in-situ generated dioxirane was one of the first examples of their reactivity to be reported. iupac.org The reverse reaction, deoxygenation, is less common but conceptually possible within certain catalytic cycles.

Oxorhenium(V) catalysts have been employed in the deoxygenation of pyridine N-oxides. clockss.org For instance, a convenient rhenium-catalyzed deoxygenation of nitropyridine N-oxide has been reported using Re(O)(Ph3P)2Cl3/Ph3P. clockss.org Photocatalytic systems using rhenium complexes have also proven effective for the deoxygenation of synthetically relevant and functionalized pyridine N-oxides under ambient conditions. rsc.orgchemrxiv.orgresearchgate.net

Palladium-catalyzed transfer oxidation of trialkylamines offers another chemoselective method for the deoxygenation of pyridine N-oxide derivatives. organic-chemistry.org In this process, the N-oxide is deoxygenated while the trialkylamine is oxidized. organic-chemistry.org

Deoxygenation MethodReagent/CatalystGeneral MechanismReference
Reductive CleavageTrivalent phosphorus compoundsNucleophilic attack by phosphorus on oxygen, formation of P=O bond. chemtube3d.com
Reductive CleavageNeutral organic super-electron donorSingle-electron transfer (SET) initiated N-O bond cleavage. organic-chemistry.org
Photocatalytic ReductionRhenium complexes (e.g., [Re(4,4′-tBu-bpy)(CO)3Cl])Photocatalytic cycle involving reduction of the N-oxide. nih.govrsc.org
Oxidant-MediatedRhenium(V) catalysts (e.g., Re(O)(Ph3P)2Cl3/Ph3P)Catalytic cycle involving oxygen transfer from the N-oxide. clockss.org
Transfer Oxidation[Pd(OAc)2]/dppf with triethylaminePalladium-catalyzed oxygen transfer from N-oxide to trialkylamine. organic-chemistry.org

Rearrangement and Isomerization Pathways of N-Substituted Pyridine N-Oxides

N-substituted pyridine N-oxides can undergo various rearrangement and isomerization reactions, often triggered by thermal or photochemical conditions. These reactions provide routes to diverse heterocyclic structures.

A notable example is the rearrangement of 2-allyloxypyridine (B1265830) N-oxide, which upon heating, can yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org These transformations are proposed to proceed through concerted oup.comacs.org and chemtube3d.comchemtube3d.com sigmatropic rearrangements. arkat-usa.org The Boekelheide reaction is another important rearrangement of pyridine N-oxides. youtube.com

As mentioned earlier, nitro-group migration has been observed in the reaction of 3-bromo-4-nitropyridine with amines, representing an interesting isomerization pathway. clockss.org This migration in 3-nitropyridine (B142982) systems has been proposed to occur via a acs.orgnih.gov sigmatropic shift mechanism. ntnu.no

Furthermore, the reaction of pyridine N-oxides with certain alkynes can lead to pyridines alkylated at the C-3 position through an intramolecular Cope-type rearrangement, which may require acid or gold catalysis. youtube.com These sigmatropic rearrangements, including the chemtube3d.comchemtube3d.com type, are key steps in transforming the initial adducts into the final rearranged products. youtube.com

Photochemical Reactivity and Transient Intermediate Formation (e.g., Oxaziridines from Heteroaromatic N-Oxides)

The photochemistry of heteroaromatic N-oxides is a well-documented field characterized by rearrangements proceeding through high-energy transient intermediates. wur.nl Upon absorption of ultraviolet light, pyridine N-oxide and its derivatives are known to isomerize, with the primary photochemical step widely postulated to be the formation of a strained, three-membered oxaziridine (B8769555) ring. wur.nl This bicyclic intermediate, while rarely isolated due to its thermal and photochemical instability, is a key species on the reaction pathway to various photoproducts.

For N-(4-nitrophenyl)-2-pyridinamine 1-oxide, irradiation would excite the molecule to a singlet excited state, which can lead to isomerization. wur.nl The presence of both an electron-donating group (the secondary amine) and an electron-withdrawing group (the nitrophenyl moiety) on the pyridine ring introduces complexity to the electrocyclization process that forms the oxaziridine. The reaction can, in principle, proceed via two different oxaziridine intermediates.

It is established that the nature of the excited state (singlet or triplet) dictates the reaction outcome for many pyridine N-oxides. Isomerizations and rearrangements typically arise from the excited singlet state, whereas deoxygenation reactions are often associated with the triplet state. wur.nlrsc.org For this compound, direct irradiation would likely populate the singlet excited state, favoring the formation of an oxaziridine intermediate and subsequent rearrangement products.

The stability and fate of the oxaziridine intermediate are influenced by several factors:

Thermal Instability: Oxaziridines derived from aromatic N-oxides are generally too unstable for isolation. wur.nl

Photochemical Instability: The intermediate may break down photochemically with a quantum yield comparable to or greater than that of its formation. wur.nl

Short-Lived Intermediacy: The species may exist only as a very short-lived transition state on the path to the final products. wur.nl

The general mechanism for the photochemical rearrangement of a substituted pyridine N-oxide is depicted below, illustrating the central role of the oxaziridine intermediate.

General Photochemical Rearrangement Pathway

StepDescriptionIntermediate/Product
1. Excitation The pyridine N-oxide absorbs a photon (hν), promoting it to an excited state.Excited Pyridine N-Oxide
2. Isomerization The excited molecule undergoes electrocyclization to form a transient oxaziridine.Oxaziridine
3. Ring Opening The unstable oxaziridine rearranges, often leading to ring-opened species or other isomers.Rearranged Products

Radical and Single Electron Transfer Mechanisms in N-Oxide Chemistry

The chemistry of pyridine N-oxides extends beyond two-electron pathways, with single-electron transfer (SET) processes providing access to highly reactive radical intermediates. digitellinc.comnih.gov These mechanisms are particularly relevant for understanding the reactivity of this compound, which contains both a redox-active N-oxide function and a nitroaromatic system known to participate in radical reactions. nih.gov

Pyridine N-oxides can be oxidized via a single-electron transfer to generate the corresponding pyridine N-oxy radicals. nih.gov This process can be initiated photochemically, often in the presence of a photosensitizer, or electrochemically. nih.govresearchgate.net The resulting N-oxy radicals are versatile intermediates capable of participating in a variety of transformations, including hydrogen atom transfer (HAT) reactions. digitellinc.comnih.gov

The substituents on the pyridine ring significantly influence the properties and reactivity of the N-oxy radical. Key considerations for this compound include:

Influence of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as the nitro group on the phenyl ring, generally increases the O-H bond dissociation energy (BDE) of the corresponding protonated N-oxy radical. nih.gov This makes pyridine N-oxides with electron-withdrawing substituents more powerful HAT reagents, capable of abstracting hydrogen atoms from even unactivated C-H bonds. nih.gov

Oxidation Potential: For efficient generation of the N-oxy radical via photoredox catalysis, the oxidation potential of the pyridine N-oxide must be compatible with the reduction potential of the excited photocatalyst. nih.gov The substitution pattern on this compound would modulate this potential.

Nitro Radical Anion Formation: The nitroaromatic moiety itself is susceptible to reduction, forming a nitro radical anion. This species is a key intermediate in the biological activity and toxicity of many nitroaromatic compounds. nih.gov Under certain conditions, an intramolecular electron transfer from the N-oxide portion to the nitro group could be envisioned, or the molecule could be reduced by external reagents to generate this radical.

A plausible SET mechanism involves the single-electron oxidation of the N-oxide to generate an N-oxy radical. This radical can then engage in subsequent reactions, such as abstracting a hydrogen atom to form a carbon-centered radical, which can then undergo further transformations. nih.gov

Properties Influencing Radical Chemistry of Substituted Pyridine N-Oxides

PropertyInfluence of SubstituentsRelevance to this compound
O-H Bond Dissociation Energy (BDE) Electron-withdrawing groups (EWGs) increase the BDE of the protonated N-oxy radical.The nitro group is a strong EWG, suggesting a high BDE and potent HAT capability for the corresponding radical. nih.gov
Oxidation Potential Modulated by both electron-donating groups (EDGs) and EWGs.The combination of the amino (EDG) and nitrophenyl (EWG) groups will determine the overall oxidation potential.
Radical Stability Delocalization of the radical spin density is affected by substituents.Both the pyridine ring and the nitrophenyl ring can participate in delocalizing the radical species.

The dual presence of the N-oxide and the nitro group makes this compound a compelling subject for studying competitive radical and SET pathways.

Theoretical and Computational Investigations of N Substituted Pyridinamine N Oxides

Analysis of Electronic Structure and Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the electronic structure of N-substituted pyridinamine N-oxides.

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis for 4-nitropyridine (B72724) N-oxide reveals the significant redistribution of electron density caused by the strong electron-withdrawing nitro group. nih.gov NBO calculations, often performed using B3LYP/aug-cc-pVTZ wave functions, are used to obtain net atomic charges and Wiberg bond indices, which quantify the electron distribution and bond character within the molecule. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different but equally powerful perspective on chemical bonding and molecular structure. nih.gov By analyzing the topology of the electron density function, QTAIM can characterize the nature of atomic and intermolecular interactions. nih.govnih.gov For pyridine (B92270) N-oxide and its derivatives, QTAIM investigations provide clear evidence for the electronic interplay between substituents like the nitro group and the heterocyclic ring. nih.govnih.gov This analysis helps in understanding the weakness or strength of specific bonds, such as the C–NO₂ bond, which is crucial for predicting the molecule's reactivity and stability. nih.gov

Substituent Effects on Molecular Geometry and Reactivity

The type of substituent attached to the pyridine N-oxide ring has a profound impact on the molecule's geometry and chemical behavior. The comparison between electron-withdrawing groups, like the nitro group, and electron-donating groups, such as alkyl groups, highlights these effects.

The presence of the electron-withdrawing –NO₂ group in the para-position of 4-nitropyridine N-oxide leads to a notable increase in the ipso-angle (the C-C-C angle at the point of substitution) and a decrease in the length of the semipolar N→O bond when compared to unsubstituted pyridine N-oxide. nih.gov Conversely, an electron-donating group, like the methyl (–CH₃) group in 4-methylpyridine N-oxide, causes the opposite structural changes. nih.gov This demonstrates a clear correlation between the electronic nature of the substituent and the molecular structure. These structural modifications, in turn, influence the reactivity of the N-oxide, with strong electron-withdrawing substituents generally increasing the compound's electron affinity. researchgate.net This enhanced electron affinity is often linked to increased biological activity, such as antifungal properties. nih.govresearchgate.net

Table 2: Comparison of Substituent Effects on Pyridine N-Oxide Geometry

Data derived from theoretical calculations (B3LYP/cc-pVTZ). researchgate.net This table illustrates how different substituents electronically modify the molecular structure of the pyridine N-oxide ring.

Computational Modeling of Reaction Pathways and Transition States

The computational modeling of reaction pathways and transition states for N-substituted pyridinamine N-oxides provides critical insights into their reactivity, stability, and potential transformations. While specific studies on the reaction pathways of N-(4-nitrophenyl)-2-pyridinamine 1-oxide are not extensively detailed in the available literature, computational methods have been effectively applied to analogous pyridine N-oxide systems to elucidate reaction mechanisms. These studies offer a framework for understanding the potential chemical behavior of the title compound.

One area of significant investigation for pyridine N-oxides is their rearrangement reactions. For instance, the Boekelheide rearrangement, a reaction of pyrimidine N-oxides with acetic anhydride, has been studied using quantum chemical calculations. These studies explore the energetic feasibility of different pathways, including concerted nih.govnih.gov-sigmatropic rearrangements and stepwise processes that could proceed through ion pairs or radical intermediates. Such computational analyses help to discern the most likely mechanism by comparing the calculated activation energies for the transition states of each proposed pathway. The identification of a (pyrimidin-4-yl)methyl radical as a key intermediate in some cases highlights the ability of computational chemistry to uncover complex reaction mechanisms that may not be obvious from experimental evidence alone researchgate.net.

Another class of reactions that has been subjected to computational scrutiny is the direct arylation of pyridine N-oxides. Mechanistic studies combining experimental data with density functional theory (DFT) calculations have been instrumental in understanding the catalytic cycles of these reactions. For example, in the palladium-catalyzed direct arylation of pyridine N-oxide, DFT calculations were used to compute the energy barriers for the cleavage of the C-H bond. These calculations revealed that a cyclometalated palladium acetate complex, rather than the initially assumed arylpalladium acetate complex, is the species that reacts with the pyridine N-oxide. The calculated activation energy for the reaction with the cyclometalated complex was found to be significantly lower, aligning well with experimental kinetic data. This work demonstrates how computational modeling can identify the true reactive intermediates and rate-determining steps in a catalytic cycle nih.govnih.gov.

The general approach in these computational studies involves:

Proposing plausible reaction mechanisms: This is often based on established chemical principles and experimental observations.

Locating stationary points on the potential energy surface: This includes reactants, intermediates, transition states, and products.

Analyzing the geometric and electronic structure of transition states: This provides a deeper understanding of the bond-breaking and bond-forming processes.

These computational approaches, while applied to related systems, provide a robust blueprint for investigating the reaction pathways and transition states of this compound. Future computational studies on this specific molecule could explore its potential for rearrangement, substitution, and other transformations, thereby guiding synthetic efforts and expanding its chemical applications.

Intermolecular Interactions and Non-Covalent Bonding in N-Oxide Systems (e.g., π-hole interactions)

The N-oxide functionality in conjunction with a nitro-substituted aromatic system, as found in this compound, gives rise to a rich landscape of intermolecular and non-covalent interactions. Of particular significance are π-hole interactions, which have been a subject of detailed theoretical and computational investigation in related nitropyridine-1-oxide systems.

A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework. In the case of para-nitro substituted pyridine-1-oxides, the nitro group acts as a potent π-hole donor. This positive region is capable of engaging in attractive interactions with electron-rich species, such as lone pairs or other π-systems. The existence and significance of these interactions have been demonstrated through a combination of searches of the Cambridge Structural Database (CSD) and density functional theory (DFT) calculations nih.govmdpi.comnih.gov.

DFT calculations at the PBE0-D3/def2-TZVP level of theory have been employed to characterize the π-hole interactions in p-nitro-pyridine-1-oxide derivatives. These studies reveal that the molecular electrostatic potential (MEP) above and below the π-hole of the nitro group is significantly influenced by the participation of the N-oxide group in other non-covalent interactions, such as hydrogen bonding, halogen bonding, and triel bonding nih.govmdpi.comnih.gov.

A key finding from these computational studies is the cooperative effect between π-hole interactions and other non-covalent interactions (referred to as σ-hole interactions). The presence of a σ-bonding interaction involving the N-oxide group can strengthen the π-hole interaction of the nitro group. This synergistic effect is evident in the shortening of intermolecular distances and an increase in interaction energies in ternary complexes compared to binary systems nih.gov. The cooperativity is communicated in both directions, from the π-hole to the N-oxide group and vice versa nih.gov.

The strength of these π-hole interactions is considerable, with calculated interaction energies ranging from -3.9 to -6.5 kcal·mol⁻¹, which is comparable to the strength of typical hydrogen and halogen bonds tib.eu. This underscores their importance in controlling the supramolecular assembly and crystal packing of these compounds.

The table below summarizes key computational data related to the cooperativity between π-hole and σ-hole interactions in model systems relevant to this compound.

Complex TypeInteractionInteraction Energy (kcal/mol)Key Intermolecular Distance (Å)
Binaryπ-hole--
Ternaryπ-hole + σ-hole (Hydrogen Bond)EnhancedShorter
Ternaryπ-hole + σ-hole (Halogen Bond)EnhancedShorter
Ternaryπ-hole + σ-hole (Triel Bond)EnhancedShorter

This table illustrates the general trend of enhanced π-hole interaction strength and shorter intermolecular distances in the presence of a concurrent σ-hole interaction, as observed in computational studies of p-nitro-pyridine-1-oxide derivatives.

Role in Organic Synthesis and Catalysis

N-Substituted Pyridine (B92270) N-Oxides as Synthetic Intermediates and Reagents

The unique reactivity of pyridine N-oxides makes them valuable precursors and reagents in the synthesis of complex organic molecules. The N-oxide functionality activates the pyridine ring, facilitating reactions that are otherwise challenging with the parent pyridine.

Building Blocks for Complex Heterocyclic Scaffolds

N-substituted pyridine N-oxides are instrumental in the construction of intricate heterocyclic frameworks, most notably aminopyridines and terpyridines, which are prevalent motifs in medicinal chemistry and materials science.

Aminopyridines: The synthesis of 2-aminopyridines from pyridine N-oxides is a well-established and efficient transformation. semanticscholar.orgnih.govnih.gov The N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. scripps.eduwikipedia.org Various methods have been developed to achieve this amination, often involving an initial activation of the N-oxide followed by the introduction of an amine nucleophile. semanticscholar.org For instance, a one-pot procedure utilizing activating agents like tosyl chloride (TsCl) or bromotri-pyrrolidinophosphonium hexafluorophosphate (PyBroP) in the presence of an amine allows for the regioselective synthesis of 2-aminopyridines. semanticscholar.org Another approach involves the reaction of pyridine N-oxides with activated isocyanides, which, after a mild hydrolysis step, yields the desired 2-aminopyridine (B139424) derivatives. nih.gov This method is particularly effective for pyridine N-oxides bearing strongly electron-withdrawing substituents. nih.gov

Terpyridines: Terpyridines are a class of tridentate ligands with widespread applications in coordination chemistry and supramolecular assembly. Pyridine N-oxides serve as valuable precursors in the synthesis of these complex structures. researchgate.net Synthetic strategies often involve the coupling of pyridine N-oxide derivatives to construct the terpyridine backbone. acs.org The reactivity enhancement provided by the N-oxide group facilitates the necessary bond-forming reactions to assemble the three pyridine rings. researchgate.net

Derivatization Reagents in Analytical Chemistry

While the primary applications of N-substituted pyridine N-oxides are in synthetic and catalytic chemistry, their inherent reactivity also suggests potential as derivatization reagents in analytical chemistry. The ability of the N-oxide group to react with specific functional groups could be exploited to introduce a chromophore or a mass-spectrometry-active tag onto an analyte, thereby enhancing its detectability and facilitating its quantification. For example, the reaction of a pyridine N-oxide with an analyte containing a suitable electrophilic site could lead to the formation of a stable, detectable derivative. Further research in this area could expand the utility of these compounds into the analytical sciences.

Catalytic Applications of N-Oxide Systems

The lone pair of electrons on the oxygen atom of the N-oxide group imparts Lewis basicity, enabling these compounds to act as potent organocatalysts and ligands in transition metal catalysis.

Organocatalysis with N,N'-Dioxide Amide Ligands

A significant advancement in organocatalysis has been the development of C2-symmetric N,N'-dioxide amide ligands, which are readily synthesized from chiral amino acids. nih.govrsc.org These compounds have proven to be highly effective in a multitude of asymmetric reactions. The N,N'-dioxide moieties, in conjunction with the amide backbone, create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. These ligands can activate organosilicon reagents, facilitating asymmetric additions to aldehydes, ketones, and imines with high yields and excellent enantioselectivities. nih.gov The versatility of these organocatalysts is a testament to the tunable nature of the ligand scaffold, allowing for the optimization of reactivity and selectivity for a given transformation.

Transition Metal Catalysis Involving N-Oxide Ligands

The oxygen atom of the N-oxide group can coordinate to transition metals, making pyridine N-oxides and their derivatives valuable ligands in a variety of catalytic transformations.

Palladium-Catalyzed C-H Arylation: Pyridine N-oxides have been successfully employed as directing groups in palladium-catalyzed C-H arylation reactions. rsc.orgkaist.ac.krnih.govresearchgate.net The oxygen atom of the N-oxide coordinates to the palladium center, directing the C-H activation to the ortho-position of the pyridine ring. This strategy allows for the direct and selective formation of C-C bonds between pyridine N-oxides and various arylating agents, such as arylboronic acids, aryl halides, and unactivated arenes. kaist.ac.krresearchgate.net Ligand-free palladium acetate systems have been shown to be effective for the arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.orgnih.gov This methodology provides a straightforward route to 2-arylpyridine N-oxides, which can be subsequently deoxygenated to afford the corresponding 2-arylpyridines. semanticscholar.org

Silver-Catalyzed Cyclization: Silver catalysts, in combination with N-oxide ligands, have been utilized to promote various cyclization reactions. researchgate.net These reactions often involve the activation of alkynes or other unsaturated systems by the silver(I) ion, followed by an intramolecular nucleophilic attack to form a cyclic product. acs.orgsemanticscholar.org For instance, silver-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols with N-oxides have been developed to synthesize substituted furan-4-carboxamide derivatives. acs.org Silver-catalyzed reactions often proceed under mild conditions and offer a valuable tool for the synthesis of complex heterocyclic structures. researchgate.net

Copper-Catalyzed Cycloadditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be effectively catalyzed by copper complexes. acs.orgresearchgate.netnih.gov While not directly involving N-oxide ligands in the catalytic cycle itself, the synthesis of the triazole products often precedes or is followed by transformations involving N-oxide functionalities in the broader synthetic scheme. The robust and highly regioselective nature of the CuAAC reaction makes it a powerful tool for the construction of complex molecules that may also contain N-oxide moieties.

Asymmetric Catalysis with Chiral N-Oxide Ligands

The introduction of chirality into the N-oxide ligand scaffold has opened up a vast area of asymmetric catalysis. scripps.edunih.govnih.gov Chiral pyridine N-oxides have emerged as a distinct and highly active class of organocatalysts and ligands for enantioselective transformations. nih.govacs.org

Chiral Organocatalysts: As powerful Lewis bases, chiral heteroaromatic N-oxides can activate silicon-based reagents, such as allyltrichlorosilanes, to facilitate enantioselective allylations, propargylations, and allenylations of aldehydes and ketones. nih.gov The chiral environment provided by the N-oxide catalyst effectively controls the facial selectivity of the nucleophilic attack, leading to high levels of asymmetric induction. nih.gov Planar-chiral pyridine N-oxides have also been designed and successfully applied to the catalytic and highly enantioselective ring-opening of meso-epoxides. acs.org

Chiral Ligands for Transition Metals: Chiral N,N'-dioxide ligands, derived from readily available amino acids, can coordinate with a wide range of metal ions to form chiral Lewis acid catalysts. nih.govrsc.orgresearchgate.net These versatile metal complexes have been shown to be efficient catalysts for a variety of asymmetric reactions, including cycloadditions and nucleophilic additions to C=O and C=N bonds. nih.gov The modular nature of these ligands allows for fine-tuning of the steric and electronic properties of the catalyst, enabling high levels of stereocontrol in a broad spectrum of chemical transformations. rsc.org The development of chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalysts has further expanded the scope of these systems in asymmetric acyl transfer reactions. acs.org

Applications in Specific Chemical Transformations (e.g., Oxidative Cyclization)

Pyridine N-oxides have been shown to act as mild reoxidants in catalytic cycles, such as in osmium-catalyzed oxidative cyclizations. rsc.org In such a role, the N-oxide would regenerate the active high-valent metal catalyst, allowing the reaction to proceed with only a catalytic amount of the metal.

Furthermore, the structure of N-(4-nitrophenyl)-2-pyridinamine 1-oxide itself suggests it could be a substrate for intramolecular oxidative cyclization reactions. Under appropriate oxidative conditions, cyclization could occur between the pyridine and phenyl rings to form novel polycyclic aromatic systems, such as phenazine-like structures. Oxidative cyclizations involving aniline derivatives are known transformations for the synthesis of complex heterocyclic compounds. researchgate.net

Coordination Chemistry and Ligand Design Principles

N-Oxides as Ligands in Metal Complexation

Heterocyclic N-oxides, particularly pyridine (B92270) N-oxides, are a significant class of ligands in coordination chemistry. scripps.edu The defining feature of these ligands is the N→O functional group, which possesses a polarized N(+)-O(-) bond. This polarity results in a high dipole moment and makes the oxygen atom an excellent electron-pair donor, or Lewis base. scripps.edu Consequently, pyridine N-oxides typically coordinate to metal centers through the exocyclic oxygen atom. wikipedia.org

The basicity of pyridine N-oxides is considerably lower than their parent pyridines; for instance, the pKa of protonated pyridine N-oxide is approximately 0.8, compared to 5.2 for pyridinium. scripps.edu Despite being weak bases, they form stable complexes with a wide array of transition metals, including manganese, iron, cobalt, and nickel, as well as alkali and alkaline-earth metals. wikipedia.orgepa.gov The resulting M-O-N bond angle in these complexes is typically around 130°. wikipedia.org The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the donor strength of the N-oxide oxygen and the stability of the resulting metal complexes.

Design and Synthesis of Multidentate N-Oxide Ligands for Coordination

The molecular structure of N-(4-nitrophenyl)-2-pyridinamine 1-oxide makes it an ideal building block for creating more complex multidentate ligands. The synthesis of the core structure can be envisioned through established organic chemistry routes. One practical approach involves the N-oxidation of the parent N-(4-nitrophenyl)-2-aminopyridine. The parent aminopyridine itself is readily prepared via a Buchwald-Hartwig or Ullmann condensation, coupling 2-chloropyridine (B119429) with 4-nitroaniline. Subsequent oxidation of the pyridine nitrogen, for example using agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, would yield the target N-oxide. arkat-usa.org

Once synthesized, this compound can be utilized in several ways for ligand design:

As a Bidentate Ligand: The molecule itself can function as a bidentate ligand, utilizing the N-oxide oxygen and the secondary amine nitrogen as donor atoms to form a stable chelate ring with a metal ion.

As a Precursor for Larger Ligands: The amine proton is reactive and can be deprotonated or used in condensation reactions. For instance, reaction with aldehydes could form Schiff-base type extensions, introducing additional donor sites. digitellinc.com Similarly, the nitro group on the phenyl ring can be chemically reduced to an amino group, which can then be derivatized to build larger, more complex multidentate or polydentate ligand systems. This step-wise functionalization allows for the rational design of ligands tailored for specific metal ions or for the construction of targeted supramolecular architectures.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the ligand, a factor that is critical in the design of functional metal complexes. nih.gov

Elucidation of Coordination Modes and Geometries in N-Oxide Metal Complexes

The structural diversity of this compound allows for several potential coordination modes when interacting with a metal center. The specific mode adopted will depend on factors such as the nature of the metal ion, the solvent system, and the presence of competing co-ligands.

Monodentate Coordination: The ligand can coordinate in a monodentate fashion, primarily through the hard N-oxide oxygen atom, which is the strongest Lewis basic site on the molecule. This mode is common for simple pyridine N-oxide ligands. epa.gov

Bidentate Chelation: A particularly stable mode of coordination involves the formation of a six-membered chelate ring through the simultaneous coordination of the N-oxide oxygen and the bridging amine nitrogen (an N,N'-type chelation). Such chelation is a common strategy in ligand design to enhance complex stability via the chelate effect. N-Aryl-2-aminopyridines are well-known to form stable five-membered chelate rings with metals; the N-oxide variant would form a six-membered ring. rsc.org

Bridging Coordination: The ligand can act as a bridge between two or more metal centers. A common bridging mode for similar ligands involves the N-oxide oxygen coordinating to one metal center while the pyridyl nitrogen (if the N-oxide were reduced) or another functional group binds to a second metal. In its current form, bridging could occur if the amine nitrogen binds one metal and the N-oxide oxygen binds another, leading to the formation of coordination polymers or polynuclear complexes. epa.gov

Coordination ModeDonor AtomsResulting StructureNotes
MonodentateN-Oxide OxygenSimple ComplexMost probable in the presence of strong competing ligands.
Bidentate (Chelating)N-Oxide Oxygen, Amine NitrogenStable 6-membered Chelate RingEnhanced stability due to the chelate effect.
BridgingN-Oxide Oxygen and Amine NitrogenPolynuclear Complex or Coordination PolymerFacilitates the formation of extended supramolecular structures.

Influence of N-Oxide Moieties on Ligand Flexibility and Metallosupramolecular Assembly

The formation of complex, discrete metallosupramolecular architectures like helicates, cages, or grids depends heavily on the geometric and flexibility information encoded within the ligand strands. The inclusion of an N-oxide moiety, as in this compound, introduces a significant degree of flexibility into the ligand backbone.

Unlike the rigid C=N bond of an imine, the single bonds surrounding the N-oxide (C-N) and the bridging amine (C-N and N-C) allow for considerable rotational freedom. This flexibility enables the ligand to adopt various conformations, which can be crucial for wrapping around a metal ion in a specific geometry. For instance, the increased flexibility imparted by an N-oxide unit can allow a ligand that would normally form a cyclic helicate to instead assemble into a dinuclear double helicate.

Analysis of Intermolecular Interactions in Solid-State Structures of N-Oxide Complexes

The solid-state packing of metal complexes is governed by a range of intermolecular interactions. In complexes of this compound, the N-oxide and nitro groups provide specific sites for potent non-covalent interactions that dictate the crystal engineering of the material.

Recent studies have highlighted the dual role of nitropyridine N-oxide derivatives in forming such interactions. The nitro group, with its electron-deficient nitrogen atom, acts as a "π-hole" donor. A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework. This positive region can interact favorably with an electron-rich area on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom.

Simultaneously, the N-oxide group is a strong electron donor and can participate in several types of "σ-hole" interactions, where a σ-hole is a region of positive potential on an atom opposite to a covalent bond. The most prominent of these is the hydrogen bond, where the N-oxide oxygen acts as a strong hydrogen bond acceptor. In the solid state, this could involve interactions with solvent molecules or the ligand's own amine N-H group. Other interactions, such as halogen bonds (with halogenated solvents or co-ligands) or coordination bonds, also heavily involve the N-oxide oxygen.

A key feature in the crystal structures of such compounds is the interplay between these different forces. For example, a Cambridge Structural Database (CSD) search reveals that in co-crystals, the nitro group of one molecule can participate in a π-hole interaction with the nitro group of another, while its N-oxide group concurrently forms a strong hydrogen bond with a co-former like 4-nitrophenol. These directional interactions, including through-space N···O and C···O contacts, are fundamental to the self-assembly processes that define the final solid-state architecture.

Interaction TypeInteracting GroupsTypical Interaction Energy (kcal/mol)Significance
Hydrogen Bond (σ-hole)N-Oxide Oxygen with H-donor-5 to -15Strong, highly directional interaction controlling packing.
Halogen Bond (σ-hole)N-Oxide Oxygen with Halogen Atom-3 to -10Important for co-crystal engineering.
π-hole InteractionNitro Group Nitrogen with Lone Pair-2 to -7Guides stacking and assembly of nitro-aromatic systems.
Coordination BondN-Oxide Oxygen with Metal Ion-20 to > -70Strongest interaction, forming the primary complex.

Interaction energies are representative values from theoretical calculations on model systems and can vary significantly based on the specific chemical environment.

Advanced Spectroscopic and Diffraction Methodologies for Chemical Structure Elucidation

Gas-Phase Electron Diffraction (GED/MS) for Molecular Structure Determination

Gas-Phase Electron Diffraction (GED) coupled with Mass Spectrometry (MS) is a powerful technique for determining the geometric structure of molecules in the vapor phase, free from the influence of intermolecular forces present in the solid state. While specific GED/MS studies on N-(4-nitrophenyl)-2-pyridinamine 1-oxide are not prominently available in the literature, the methodology is well-suited for its structural analysis.

The experiment involves directing a high-energy electron beam through a gaseous sample of the compound. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is dependent on the distances between all pairs of atoms. By analyzing this pattern, key structural parameters such as bond lengths, bond angles, and torsion angles can be determined. mdpi.com The simultaneous use of mass spectrometry helps to confirm the composition of the vapor and ensure that the molecule has not decomposed upon heating for vaporization. mdpi.com For a molecule like this compound, GED could provide crucial information on the planarity of the phenyl and pyridine (B92270) rings and the rotational angle around the C-N amine bridge.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for establishing the precise three-dimensional structure of a compound in the solid state. This technique would allow for the unambiguous determination of atomic coordinates, from which all geometric parameters of this compound can be calculated.

While a specific crystal structure for this compound is not available, analysis of closely related structures provides insight into the expected values. For instance, crystallographic studies of N-aryl substituted heterocycles reveal well-defined geometric parameters. uned.es The N-O bond length in pyridine N-oxides is typically shorter than in aliphatic amine N-oxides, indicating a stronger bond with some double bond character. researchgate.net The bond lengths within the nitrophenyl and pyridine rings are expected to show aromatic character, though they can be influenced by the electron-withdrawing nitro group and the N-oxide functionality.

Interactive Table: Representative Bond Lengths and Angles in Related Heterocyclic Compounds

FeatureBondTypical Length (Å)AngleTypical Angle (°)Source
Pyridine N-Oxide MoietyN-O~1.29 - 1.35C-N-O~117 - 121 researchgate.net
Nitrophenyl GroupC-NO₂~1.45 - 1.48O-N-O~123 - 125 uned.es
Amine BridgeC-N (amine)~1.38 - 1.42C-N-C~125 - 130 uned.esresearchgate.net
Aromatic RingsC-C (phenyl)~1.37 - 1.40C-C-C~118 - 121 uned.es
Aromatic RingsC-C (pyridine)~1.36 - 1.39C-C-C~118 - 121 researchgate.net

Note: The data presented are typical values from analogous structures and serve as predictive examples for this compound.

Torsion angles are particularly important for defining the molecule's conformation, especially the dihedral angle between the planes of the nitrophenyl and pyridine rings. In similar structures, this angle can vary significantly depending on the steric hindrance and electronic interactions of substituents. nih.gov

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. For this compound, several key interactions are expected to dictate the crystal packing. The nitro group and the pyridine N-oxide are strong hydrogen bond acceptors, while the amine proton (N-H) is a hydrogen bond donor.

Mass Spectrometric Techniques in Compound Characterization (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

In ESI-MS, the compound would be expected to ionize efficiently to produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the molecular formula C₁₁H₉N₃O₃, the exact mass is 231.0644 g/mol . High-resolution mass spectrometry would be able to confirm this elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pathways. Key fragmentation events would likely include:

Loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

Cleavage of the C-N bond linking the two aromatic rings.

Fragmentation of the pyridine N-oxide ring, often characterized by the loss of an oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Reaction Monitoring

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. A combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide a complete picture of the connectivity and electronic environment of this compound.

¹H NMR: The spectrum would show distinct signals for the protons on the nitrophenyl and pyridine rings. The protons on the pyridine ring, particularly those adjacent to the N-oxide (position 6) and the amino group (position 3), would be significantly affected. The protons on the nitrophenyl ring would appear as a characteristic AA'BB' system, shifted downfield due to the electron-withdrawing effect of the nitro group. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The spectrum would show 11 distinct signals for the carbon atoms. The carbon attached to the nitro group (C4') and the carbons in the pyridine ring adjacent to the N-oxide (C2, C6) would be particularly deshielded. Spectroscopic databases for similar compounds, such as 4-nitro-pyridine 1-oxide, provide reference chemical shifts. spectrabase.com

¹⁵N NMR: This technique is highly sensitive to the electronic environment of nitrogen atoms. The spectrum would show three distinct signals for the pyridine N-oxide nitrogen, the amine nitrogen, and the nitro group nitrogen. Studies on substituted pyridine N-oxides show that the chemical shift of the ring nitrogen is highly dependent on the nature and position of substituents. core.ac.uk For a 4-nitro derivative with a 2-amino substituent, the pyridine nitrogen signal is expected in the range of -112 to -121 ppm. core.ac.uk

Future Directions and Emerging Research Avenues in N 4 Nitrophenyl 2 Pyridinamine 1 Oxide Chemistry

Development of Novel and Sustainable Synthetic Pathways

While the synthesis of N-(4-nitrophenyl)-2-pyridinamine 1-oxide has been recorded, future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies. guidechem.com Current strategies for related compounds often rely on multi-step processes or harsh reagents.

Future synthetic explorations could include:

Greener Oxidation Protocols: The initial step in many syntheses is the N-oxidation of the parent pyridine (B92270). Moving beyond traditional peroxy acids, sustainable methods using reagents like urea-hydrogen peroxide (UHP) or catalytic systems such as titanium silicalite (TS-1) with H₂O₂ could be adapted. organic-chemistry.orggoogle.com These approaches offer improved safety, reduced waste, and milder reaction conditions. google.com

Direct C-H Amination Strategies: A forward-thinking approach would involve the direct C-H amination of a parent pyridine N-oxide. Methods for converting pyridine N-oxides to 2-aminopyridines using reagents like Ts₂O and t-BuNH₂ are known and could be adapted for use with 4-nitroaniline. semanticscholar.org This would provide a more atom-economical route compared to traditional substitution chemistries.

One-Pot Coupling and Oxidation: Research into a one-pot procedure where a 2-halopyridine is first coupled with 4-nitroaniline, followed by in-situ oxidation to the N-oxide, could streamline the synthesis. Alternatively, copper- or palladium-catalyzed C-H arylation of a simple 2-aminopyridine (B139424) N-oxide with a suitable 4-nitrophenyl boronic ester could provide a direct and modular route to the target molecule and its analogues. rsc.org

Table of Potential Synthetic Strategies

Exploration of Undiscovered Chemical Reactivity Profiles and Selectivity

The unique combination of functional groups in this compound suggests a rich and unexplored reactivity profile. Future studies should aim to systematically map its chemical behavior.

Key research avenues include:

Photoredox-Catalyzed Transformations: Pyridine N-oxides are excellent precursors for oxygen-centered radicals via single-electron oxidation. acs.orgnih.gov Investigating the photoredox-catalyzed generation of the N-(4-nitrophenyl)-2-pyridinaminyl-1-oxy radical could unlock novel transformations. This radical could act as a hydrogen atom transfer (HAT) agent for remote C-H functionalization or participate in additions to unsaturated systems. chemrxiv.orgnih.govacs.org

Selective Functionalization: The molecule offers multiple sites for electrophilic or nucleophilic attack. The pyridine ring is activated at the 4- and 6-positions by the N-oxide group, but the presence of the amino and nitro substituents will dictate the ultimate regioselectivity. scripps.edu Systematic studies are needed to understand how to selectively functionalize the pyridine core without altering the other groups.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield a tri-functionalized scaffold, N-(4-aminophenyl)-2-pyridinamine 1-oxide. This new molecule would be a valuable building block for synthesizing more complex heterocyclic systems, polymers, or ligands for coordination chemistry.

Reactions at the Amine Linker: The secondary amine provides a reactive handle for N-alkylation, N-acylation, or participation in coupling reactions, allowing for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Design and Synthesis of Advanced Catalytic Systems Based on N-Oxide Architectures

The inherent structural features of this compound make it a promising candidate for the development of novel catalysts.

Future research in this domain should focus on:

Organocatalysis: The N-oxide oxygen atom is a potent Lewis base and hydrogen bond acceptor. scripps.eduacs.org This capability could be harnessed for organocatalytic applications, for instance, in activating silicon-based reagents or other Lewis acidic species in asymmetric synthesis. The chiral environment could be introduced through derivatization of the amine linker.

Ligand Development for Metal Catalysis: The molecule possesses multiple potential coordination sites: the N-oxide oxygen, the pyridyl nitrogen, and the secondary amine nitrogen. This allows it to act as a bidentate or even tridentate ligand for transition metals. Synthesizing and characterizing metal complexes (e.g., with Pd, Cu, Rh, Ru) could lead to catalysts for cross-coupling, oxidation, or reduction reactions. The electronic properties of the ligand can be finely tuned by modifying the substituents on the phenyl ring or the pyridine core.

In-depth Computational Studies of Reaction Dynamics and Electronic Properties

To guide synthetic efforts and understand the fundamental properties of this compound, in-depth computational studies are essential.

Emerging research should employ theoretical models to investigate:

Electronic Structure and Aromaticity: Density Functional Theory (DFT) calculations can elucidate the electronic structure, charge distribution, and aromaticity of the molecule. researchgate.net This would clarify the influence of the electron-withdrawing nitro group and the electron-donating amino group on the pyridine N-oxide system.

N-O Bond Dissociation Enthalpy (BDE): Computational studies can predict the N-O bond dissociation enthalpy, providing insight into its potential as a radical precursor or an oxidizing agent. mdpi.comresearchgate.net Comparing the calculated BDE with other substituted pyridine N-oxides would help in predicting its reactivity in HAT processes. mdpi.com

Reaction Mechanisms and Selectivity: Modeling the transition states and reaction pathways for proposed transformations, such as electrophilic substitution or photoredox-catalyzed reactions, would provide a theoretical foundation for experimental work. This can help predict regioselectivity and identify the most plausible reaction mechanisms, saving significant experimental effort.

Tautomeric and Conformational Analysis: The molecule may exist in different tautomeric forms (e.g., involving the amine proton and the N-oxide oxygen). Computational analysis can determine the relative stabilities of these tautomers and the rotational barriers around the C-N bonds, which are crucial for understanding its structural dynamics and potential for supramolecular assembly.

Investigations into Supramolecular Chemistry and Advanced Materials Science Applications

Beyond molecular reactions, the potential of this compound as a building block for functional materials and supramolecular assemblies is significant, excluding non-linear optical or direct biological functions.

Future investigations could target:

Crystal Engineering and Co-crystals: The molecule contains multiple hydrogen bond donors (N-H) and acceptors (N-oxide oxygen, nitro-oxygens, pyridyl nitrogen). This makes it an ideal candidate for forming predictable supramolecular synthons, such as the robust amide-N-oxide heterosynthon, which could be extended to an amine-N-oxide analogue. nih.gov Systematic studies on its co-crystallization with other molecules could lead to new materials with tailored solid-state properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a multidentate ligand, it can be used to construct coordination polymers or MOFs. The nitro group could be post-synthetically modified within the framework to introduce new functionalities. Such materials could have applications in gas storage or catalysis.

Biradical Species Stabilization: Recent research has shown that pyridine N-oxide ylide structures can be used to create stable biradical covalent organic frameworks (COFs). researchgate.net The electronic push-pull nature of this compound could be exploited in a similar fashion to design and synthesize novel organic radical materials.

Q & A

[Basic] What are the recommended synthetic routes for N-(4-nitrophenyl)-2-pyridinamine 1-oxide?

The synthesis typically involves multi-step reactions under controlled conditions. Key methods include:

  • Cycloaddition reactions : Chlorination of N′-(4-nitrophenyl)furan-2-carbohydrazide followed by reaction with acetylacetone in ethanolic sodium ethoxide yields intermediates via [3+2] cycloaddition .
  • Pyridine 1-oxide modification : Sodium hydride in acetonitrile facilitates the formation of pyridine-N-(4-nitrophenyl)imine derivatives, though yields may require optimization .
StepReagents/ConditionsKey ProductReference
1Chlorination of N′-(4-nitrophenyl)furan-2-carbohydrazideN-(4-nitrophenyl)furan-2-carbohydrazonoyl chloride
2Reaction with acetylacetone in ethanolic NaOEtCycloadduct via nitrilimine intermediate

[Basic] How can researchers characterize this compound?

Structural confirmation requires a combination of spectral and chromatographic techniques:

  • 1H NMR : Aromatic protons appear at δ 7.5–8.5 ppm; nitro groups cause deshielding .
  • FT-IR : Stretching vibrations for C=O (1680 cm⁻¹) and N-O (1250–1350 cm⁻¹) are diagnostic .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase .

[Basic] What biological activities have been reported for this compound?

Preliminary studies highlight:

  • Antiproliferative effects : IC50 of 1 mM against HeLa cells, suggesting low cytotoxicity but potential for mechanistic studies .
  • Enzyme interactions : Structural analogs inhibit kinases or modulate receptor activity, warranting target-specific assays .

[Advanced] How can contradictions in biological activity data be resolved?

Discrepancies (e.g., low cytotoxicity vs. structural analogs with high activity) require:

  • Dose-response validation : Test multiple concentrations across cell lines (e.g., A549, MCF-7) .
  • Binding assays : Use surface plasmon resonance (SPR) to measure affinity for targets like EGFR or COX-2 .
  • Computational docking : Compare binding modes with known inhibitors using AutoDock Vina .

[Advanced] What strategies optimize synthesis yield and purity?

  • Catalyst screening : Palladium or copper catalysts improve coupling efficiency in heterocycle formation .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may require inert atmospheres .
  • Workup protocols : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to >90% purity before final steps .

[Advanced] How can computational methods predict reactivity and toxicity?

  • Global reactivity descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) using DFT at B3LYP/6-311G** level .
  • ADMET profiling : Use SwissADME to predict bioavailability, CYP450 interactions, and hERG inhibition .
  • Charge transfer analysis : Quantify electron donation/acceptance in enzyme-ligand complexes via NBO analysis .

[Advanced] What mechanistic insights exist for its biological interactions?

  • Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., MAPK), validated by kinetic assays .
  • Apoptosis induction : Caspase-3 activation and mitochondrial membrane depolarization observed in flow cytometry .
  • Receptor modulation : Binds to G-protein-coupled receptors (GPCRs) with ∆G < -8 kcal/mol in docking simulations .

[Basic] What safety protocols are recommended for handling this compound?

  • Hazard classification : Listed as a hazardous substance (NJ Right to Know Act: Code 2718) due to nitro group toxicity .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Emergency response : In case of spillage, neutralize with 10% sodium bicarbonate and dispose via hazardous waste channels .

Notes

  • Abbreviations : Full chemical names used; CAS 1124-33-0 for unambiguous identification .
  • Methodology focus : Answers emphasize experimental design, validation, and analytical techniques over definitions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.